3-Ethoxyphenylacetonitrile

CAS No.: 74205-55-3

Cat. No.: VC2437828

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74205-55-3 |

|---|---|

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.2 g/mol |

| IUPAC Name | 2-(3-ethoxyphenyl)acetonitrile |

| Standard InChI | InChI=1S/C10H11NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6H2,1H3 |

| Standard InChI Key | MBJQDUQVRZNFHX-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC(=C1)CC#N |

| Canonical SMILES | CCOC1=CC=CC(=C1)CC#N |

Introduction

Chemical Structure and Properties

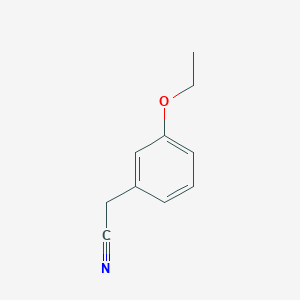

3-Ethoxyphenylacetonitrile features a benzene ring with an ethoxy group (-OCH₂CH₃) at the meta position and an acetonitrile group (-CH₂CN) attached to the ring. This structure gives the compound unique chemical and physical properties that differentiate it from similar compounds.

Basic Identification Data

The compound can be identified through several standard chemical identifiers, as shown in Table 1:

| Parameter | Value |

|---|---|

| IUPAC Name | 2-(3-ethoxyphenyl)acetonitrile |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Likely a colorless to slightly yellow liquid |

| Functional Groups | Nitrile (-CN), Ethoxy (-OCH₂CH₃) |

Structural Characteristics

The ethoxy group at the meta position influences electron density distribution across the aromatic ring, affecting the compound's reactivity. Unlike its methoxy analog (3-Methoxyphenylacetonitrile), the ethoxy group contains an additional carbon, providing slightly increased hydrophobicity and potentially different steric effects in chemical reactions.

Physical Properties

Based on structural analysis and comparison with similar compounds, 3-Ethoxyphenylacetonitrile likely exhibits the following physical properties:

| Property | Expected Value |

|---|---|

| Physical State | Liquid at room temperature |

| Boiling Point | Higher than 3-Methoxyphenylacetonitrile (estimated >240°C) |

| Solubility | Soluble in organic solvents (ethanol, acetone, chloroform); limited water solubility |

| Density | Approximately 1.0-1.1 g/cm³ |

| Refractive Index | Estimated 1.52-1.54 |

Synthesis Methodologies

Cyanation Reaction Approach

A primary synthetic route to 3-Ethoxyphenylacetonitrile would likely involve the reaction of 3-ethoxybenzyl chloride with sodium cyanide in an aqueous medium. This approach parallels the synthesis method for the methoxy analog, which achieves high yields under specific reaction conditions.

The reaction scheme can be represented as:

3-Ethoxybenzyl chloride + NaCN → 3-Ethoxyphenylacetonitrile + NaCl

Optimized Reaction Conditions

Based on synthesis methods for similar compounds, the following reaction conditions would likely be optimal:

| Parameter | Recommended Condition |

|---|---|

| Temperature | 70-85°C |

| Reaction Time | 4-6 hours |

| Solvent | Water or aqueous-organic biphasic system |

| Catalyst | None required, but phase transfer catalysts may improve yield |

| pH | Slightly alkaline |

| Purification | Layer separation, crystallization or distillation |

Alternative Synthetic Routes

Alternative methods might include:

-

Williamson ether synthesis followed by cyanation: Starting with 3-hydroxybenzyl cyanide and ethylating the hydroxy group using ethyl halides.

-

Direct functionalization of benzylacetonitrile: Introducing the ethoxy group through directed meta-functionalization strategies.

These alternative routes offer flexibility in synthesis planning, particularly when certain starting materials are more readily available.

Chemical Reactivity

Reactivity of the Nitrile Group

The nitrile functional group in 3-Ethoxyphenylacetonitrile serves as a versatile handle for further transformations:

-

Hydrolysis: Conversion to the corresponding carboxylic acid (3-ethoxyphenylacetic acid) under acidic or basic conditions.

-

Reduction: Transformation to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

-

Grignard Reaction: The nitrile can react with Grignard reagents to form ketones after hydrolysis.

Reactivity of the Aromatic Ring

The ethoxy-substituted aromatic ring can undergo various electrophilic aromatic substitution reactions:

-

Halogenation: Introduction of halogen atoms (Br, Cl) to available positions on the ring.

-

Nitration: Introduction of nitro groups under appropriate conditions.

-

Sulfonation: Formation of sulfonic acid derivatives.

The ethoxy group directs incoming electrophiles preferentially to ortho and para positions relative to itself, with electron-donating properties slightly stronger than those of the methoxy group.

Applications in Organic Synthesis

As a Building Block

3-Ethoxyphenylacetonitrile serves as a valuable intermediate in organic synthesis due to its bifunctional nature, containing both a nitrile group and an ethoxy-substituted aromatic ring. This makes it particularly useful in:

-

Pharmaceutical synthesis: Potential precursor for compounds containing the 3-ethoxyphenethyl motif.

-

Agrochemical development: Building block for pesticides and herbicides.

-

Material science: Precursor for specialty polymers and resins.

Comparative Advantages

The ethoxy group provides certain advantages over the methoxy analog:

-

Enhanced lipophilicity: Better membrane permeability in biological systems.

-

Modified steric properties: Potentially different binding characteristics in biological targets.

-

Altered metabolic profile: Different pharmacokinetic properties in drug development.

Biological Implications

Structure-Activity Relationships

The position and nature of the ethoxy substituent on the aromatic ring significantly influence biological activity. The meta-substitution pattern creates a specific electronic and steric environment that may interact uniquely with biological targets compared to ortho or para substitution.

Analytical Methods

Chromatographic Techniques

For detection and quantification of 3-Ethoxyphenylacetonitrile, the following analytical methods would be suitable:

| Technique | Application | Detection Parameters |

|---|---|---|

| Gas Chromatography (GC-FID) | Purity analysis | Temperature program: 60-250°C |

| HPLC | Quantitative analysis | Mobile phase: Acetonitrile/water gradient |

| GC-MS | Structural confirmation | Characteristic fragmentation patterns |

| LC-MS | Trace analysis | Monitoring m/z 161 |

Spectroscopic Identification

Spectroscopic methods provide essential structural information:

-

NMR Spectroscopy: ¹H NMR would show characteristic signals for the ethoxy group (triplet for -CH₃ and quartet for -OCH₂-), aromatic protons, and the methylene group adjacent to the nitrile.

-

IR Spectroscopy: Strong absorption band around 2250 cm⁻¹ for the C≡N stretching vibration.

-

Mass Spectrometry: Molecular ion peak at m/z 161 and characteristic fragmentation patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume